Benzenamine, 4-fluoro-, trifluoroacetate
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Overview
Description
Benzenamine, 4-fluoro-, trifluoroacetate is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom attached to the benzene ring and a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-fluoro-, trifluoroacetate typically involves the reaction of 4-fluorobenzenamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H4FNH2+(CF3CO)2O→C6H4FNHC(O)CF3+CF3COOH
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-fluoro-, trifluoroacetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenamines, while electrophilic aromatic substitution can produce a range of substituted aromatic compounds.
Scientific Research Applications
Benzenamine, 4-fluoro-, trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, 4-fluoro-, trifluoroacetate involves its interaction with various molecular targets. The trifluoroacetate group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications. The fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-chloro-, trifluoroacetate
- Benzenamine, 4-bromo-, trifluoroacetate
- Benzenamine, 4-methyl-, trifluoroacetate
Uniqueness
Benzenamine, 4-fluoro-, trifluoroacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The trifluoroacetate group also contributes to its unique characteristics, making it a valuable compound in various applications.
Properties
CAS No. |
61541-39-7 |
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Molecular Formula |
C8H7F4NO2 |
Molecular Weight |
225.14 g/mol |
IUPAC Name |
4-fluoroaniline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H6FN.C2HF3O2/c7-5-1-3-6(8)4-2-5;3-2(4,5)1(6)7/h1-4H,8H2;(H,6,7) |
InChI Key |
CJYJJNGIUSCUFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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